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Compound of Interest

Compound Name: Midesteine

Cat. No.: B1676579

Disclaimer: Despite extensive searches, the original patent information for Midesteine (MR-
889) could not be definitively located. The following technical guide is a comprehensive
summary of the available scientific literature, including preclinical data and clinical trial findings,
to provide an in-depth understanding of this compound for researchers, scientists, and drug
development professionals.

Core Compound Information

Midesteine, also known as MR-889, is a synthetic, cyclic thiolic compound developed by
Medea Research. It was investigated as a potent inhibitor of human leukocyte elastase (HLE),
also known as neutrophil elastase (ELA2), a key enzyme implicated in the pathology of chronic
obstructive pulmonary disease (COPD). Although it showed promise in preclinical and early
clinical studies, its development was ultimately discontinued.

Chemical Information:
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Property Value

Compound Name Midesteine

Alias MR-889

Chemical Class Cyclic thiolic compound

Mechanism of Action Leukocyte Elastase (ELA2) Inhibitor
Developer Medea Research

Development Status Discontinued

Preclinical Data: Inhibitory Activity

Midesteine demonstrated potent inhibitory activity against human leukocyte elastase and other
related proteases in preclinical in vitro studies. The following table summarizes its inhibitory
constants (Ki).

Enzyme Inhibitory Constant (Ki)

Human Leukocyte Elastase (HLE) Data not available in accessible literature
Porcine Pancreatic Elastase Data not available in accessible literature
Bovine Chymotrypsin Data not available in accessible literature

Note: While literature describes Midesteine as a potent inhibitor, specific Ki values were not
found in the publicly available research.

Clinical Trial Data: A Study in COPD Patients

A significant source of information on Midesteine comes from a double-blind, randomized,
placebo-controlled clinical trial conducted in patients with Chronic Obstructive Pulmonary
Disease (COPD).

Quantitative Results
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The primary efficacy endpoints of the study were the levels of plasma elastin-derived peptides

and urinary desmosine, which are biomarkers of elastin degradation and, consequently, lung

destruction.

Treatment Group

Parameter . . Placebo Group p-value
(Midesteine)
Number of Subjects 30 30 N/A
Pre-treatment Plasma
) ) Mean + SD not Mean + SD not
Elastin Peptides - - > 0.05
specified specified
(ng/mL)
Post-treatment
) Mean = SD not Mean = SD not
Plasma Elastin a a >0.05
) specified specified
Peptides (ng/mL)
Pre-treatment Urinary
] Mean + SD not Mean + SD not
Desmosine (ng/mg - - > 0.05
o specified specified
creatinine)
Post-treatment
) ) Mean = SD not Mean = SD not
Urinary Desmosine . . > 0.05
o specified specified
(ng/mg creatinine)
Change in Urinary
Desmosine (subset of  Statistically significant o
No significant change 0.004

patients with short

disease duration)

reduction

Data extracted from a 1996 publication in the European Respiratory Journal.

The study concluded that while Midesteine was well-tolerated, it did not significantly modify the

biochemical markers of lung destruction in the overall COPD patient group. However, a

noteworthy finding was a statistically significant reduction in urinary desmosine levels in a

subset of patients with a shorter duration of the disease.

Experimental Protocol: Clinical Trial
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The following provides a detailed methodology for the key clinical trial investigating Midesteine
in COPD patients.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.
Patient Population:
e 60 patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).

« Inclusion criteria typically include specific spirometric measures (e.g., FEV1/FVC ratio) and a
history of smoking.

o Exclusion criteria would likely include recent exacerbations, use of other investigational
drugs, and significant comorbidities.

Treatment Regimen:

o Treatment Group (n=30): Oral administration of Midesteine at a dose of 500 mg twice daily
(b.i.d.).

e Control Group (n=30): Oral administration of a matching placebo twice daily (b.i.d.).
e Duration of Treatment: 4 weeks.
Efficacy Assessments:
e Primary Endpoints:
o Plasma levels of elastin-derived peptides.
o Urinary levels of desmosine.

o Sample Collection: Blood and urine samples were collected at baseline (pre-treatment) and
at the end of the 4-week treatment period (post-treatment).

e Analytical Methods:
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o Plasma elastin-derived peptides were likely quantified using an enzyme-linked
immunosorbent assay (ELISA).

o Urinary desmosine levels were measured, likely by high-performance liquid
chromatography (HPLC) or radioimmunoassay (RIA), and normalized to urinary creatinine
concentrations to account for variations in urine dilution.

Safety Assessments:
» Monitoring of adverse events through patient reporting and clinical observation.

o Standard laboratory safety tests (hematology, blood chemistry).

Signaling Pathways and Experimental Workflows
Leukocyte Elastase Signaling Pathway

Human leukocyte elastase, released by neutrophils during inflammation, can damage the lung
parenchyma by degrading extracellular matrix proteins, primarily elastin. It can also induce
apoptosis in epithelial cells through complex signaling cascades. The diagram below illustrates
a simplified model of this pathway.
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Caption: Simplified signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory
action of Midesteine.

Experimental Workflow of the Midesteine Clinical Trial

The following diagram outlines the workflow of the double-blind, randomized, placebo-
controlled clinical trial for Midesteine in COPD patients.
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Caption: Experimental workflow of the Midesteine (MR-889) clinical trial in COPD patients.
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Conclusion

Midesteine (MR-889) represents an early effort to target the underlying destructive processes
in chronic obstructive pulmonary disease by inhibiting human leukocyte elastase. While the
drug was found to be safe and well-tolerated in a 4-week clinical trial, it did not demonstrate a
significant effect on the biochemical markers of elastin degradation in the broader study
population. The observed significant effect in a subset of patients with shorter disease duration
suggests that the timing of intervention with elastase inhibitors may be a critical factor for
therapeutic success. Although the development of Midesteine was discontinued, the data
gathered from its investigation contribute to the broader understanding of the role of elastase in
COPD and inform the ongoing development of novel therapies for this debilitating disease.

« To cite this document: BenchChem. [Midesteine (MR-889): A Technical Overview of a
Leukocyte Elastase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676579#original-patent-information-for-midesteine-
mr-889]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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